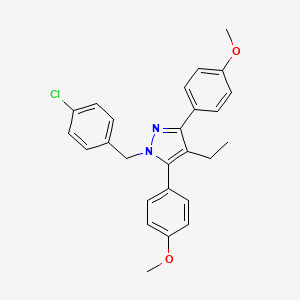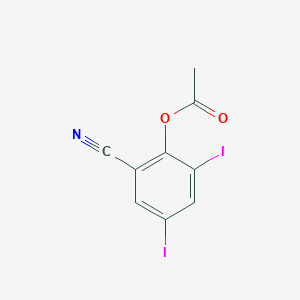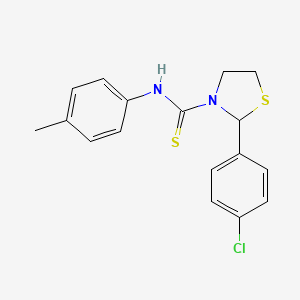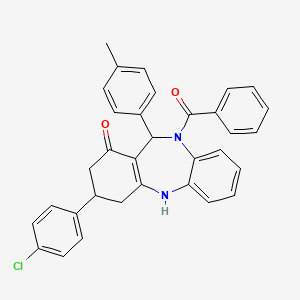![molecular formula C16H15NO5S B10896340 4-{[3-(Methoxycarbonyl)-4-phenylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10896340.png)
4-{[3-(Methoxycarbonyl)-4-phenylthiophen-2-yl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(Methoxycarbonyl)-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a thienyl group, a phenyl group, and a methoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Methoxycarbonyl)-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate boron reagents and palladium catalysts, as well as controlling reaction temperature and solvent conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[3-(Methoxycarbonyl)-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
4-{[3-(Methoxycarbonyl)-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-{[3-(Methoxycarbonyl)-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[2-(Methoxycarbonyl)phenyl]amino}-2-methyl-4-oxobutanoic acid amide
- Delavaine B
- 15-Epinaviculine B
Uniqueness
4-{[3-(Methoxycarbonyl)-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid is unique due to its specific structural features, such as the combination of a thienyl group and a phenyl group with a methoxycarbonyl group.
Propriétés
Formule moléculaire |
C16H15NO5S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
4-[(3-methoxycarbonyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H15NO5S/c1-22-16(21)14-11(10-5-3-2-4-6-10)9-23-15(14)17-12(18)7-8-13(19)20/h2-6,9H,7-8H2,1H3,(H,17,18)(H,19,20) |
Clé InChI |
FBOSUHSWPVSFMU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B10896259.png)

![{2-iodo-6-methoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10896285.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(difluoromethoxy)-5-methylphenyl]-2-methylpropanamide](/img/structure/B10896292.png)
![ethyl 4-(5-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B10896297.png)

![Methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[B,E][1,4]diazepin-11-YL]benzoate](/img/structure/B10896306.png)
![4-[3-(diethylamino)propyl]-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10896307.png)
![(2E)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10896309.png)
![2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B10896311.png)
![4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896316.png)


![2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10896336.png)
